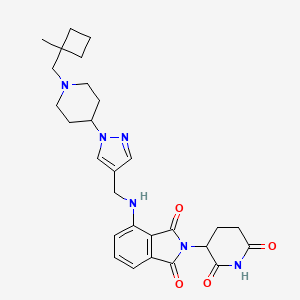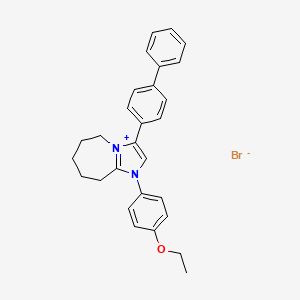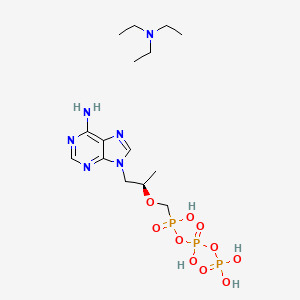
Tenofovir diphosphate triethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tenofovir diphosphate triethylamine is a compound that acts as a competitive inhibitor of DNA polymerases and serves as a substrate for HIV type 1 reverse transcriptase . It is a derivative of tenofovir, which is a nucleotide reverse transcriptase inhibitor used in the treatment of HIV and hepatitis B infections . This compound is known for its antiviral properties and is a key component in antiretroviral therapy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tenofovir diphosphate triethylamine involves the phosphorylation of tenofovir. The process typically includes the use of phosphorylating agents such as phosphorus oxychloride or phosphorus trichloride in the presence of a base like triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the diphosphate ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product. The compound is often produced in bulk quantities for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions: Tenofovir diphosphate triethylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various phosphoric acid derivatives, while substitution reactions can yield different phosphate esters .
Aplicaciones Científicas De Investigación
Tenofovir diphosphate triethylamine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is used in studies related to DNA polymerase inhibition and reverse transcriptase activity.
Industry: The compound is used in the pharmaceutical industry for the production of antiviral drugs.
Mecanismo De Acción
The mechanism of action of tenofovir diphosphate triethylamine involves its incorporation into the viral DNA by HIV reverse transcriptase. Once incorporated, it acts as a chain terminator, preventing further elongation of the DNA chain. This inhibition of viral DNA synthesis effectively halts the replication of the virus . The compound targets the reverse transcriptase enzyme and interferes with its normal function, thereby reducing viral load in infected individuals .
Comparación Con Compuestos Similares
- Tenofovir disoproxil fumarate
- Tenofovir alafenamide
- Adefovir dipivoxil
Comparison: Tenofovir diphosphate triethylamine is unique in its specific inhibition of DNA polymerases and its role as a substrate for HIV reverse transcriptase. Compared to tenofovir disoproxil fumarate and tenofovir alafenamide, it has different pharmacokinetic properties and may offer distinct advantages in terms of efficacy and safety . Adefovir dipivoxil, another similar compound, is also used in antiviral therapy but has a different mechanism of action and pharmacological profile .
Propiedades
Fórmula molecular |
C15H31N6O10P3 |
|---|---|
Peso molecular |
548.36 g/mol |
Nombre IUPAC |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C9H16N5O10P3.C6H15N/c1-6(2-14-4-13-7-8(10)11-3-12-9(7)14)22-5-25(15,16)23-27(20,21)24-26(17,18)19;1-4-7(5-2)6-3/h3-4,6H,2,5H2,1H3,(H,15,16)(H,20,21)(H2,10,11,12)(H2,17,18,19);4-6H2,1-3H3/t6-;/m1./s1 |
Clave InChI |
SHPQIISMXAPZDX-FYZOBXCZSA-N |
SMILES isomérico |
CCN(CC)CC.C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O |
SMILES canónico |
CCN(CC)CC.CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


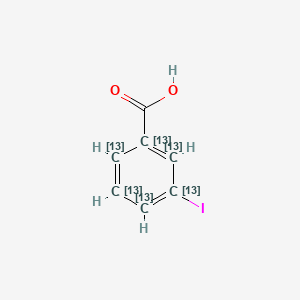

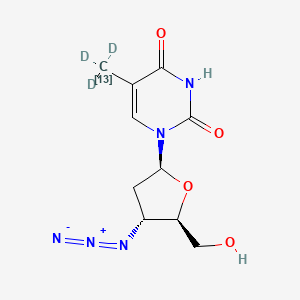
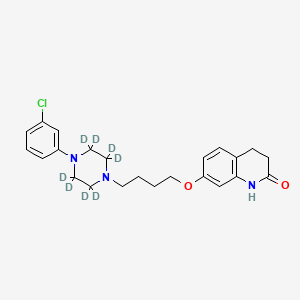
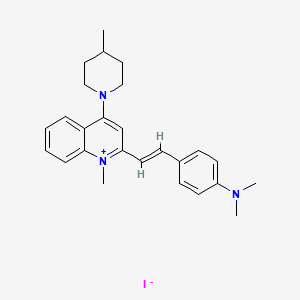
![3-(3-Ethoxy-propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-quinazoline-7-carboxylic acid (2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amide](/img/structure/B12419646.png)
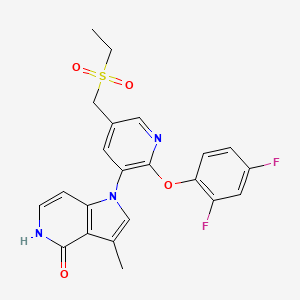
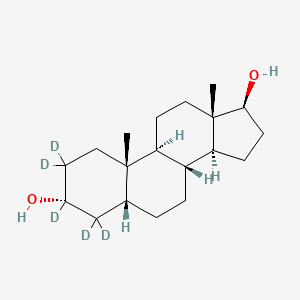
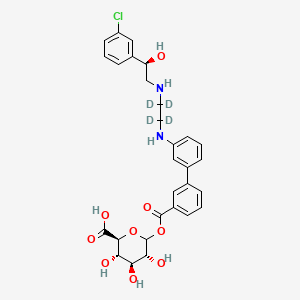
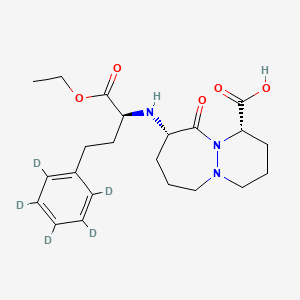
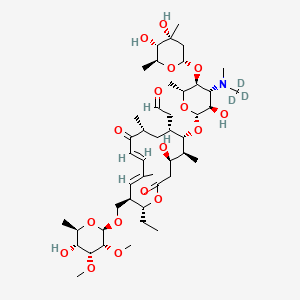
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12419702.png)
